molecular formula C23H28N2O4 B15332305 (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate

Cat. No.: B15332305
M. Wt: 396.5 g/mol
InChI Key: GWULPGIAONXRTH-NRFANRHFSA-N
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Description

(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is a synthetic compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate typically involves the protection of the amino group of lysine with the Fmoc group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected lysine is then esterified with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is unique due to its specific structure, which includes an ethyl ester and a hexanoate chain. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C23H28N2O4/c1-2-28-22(26)21(13-7-8-14-24)25-23(27)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15,24H2,1H3,(H,25,27)/t21-/m0/s1

InChI Key

GWULPGIAONXRTH-NRFANRHFSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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